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molecular formula C6H9NO B124986 Polyvinylpyrrolidone CAS No. 9003-39-8

Polyvinylpyrrolidone

Cat. No. B124986
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Patent
US05106740

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH4+].[OH-].Cl.C(N)=C.[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].C(N)=C>O>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[CH:7]([NH:9][CH:10]=[O:14])=[CH2:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N.C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N
Step Three
Name
α,α'-azoisobutyronitrile
Quantity
110 mg
Type
reactant
Smiles
Step Four
Name
Quantity
145 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at 80° C. under a blanket of argon

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
C(=C)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 160 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05106740

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH4+].[OH-].Cl.C(N)=C.[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].C(N)=C>O>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[CH:7]([NH:9][CH:10]=[O:14])=[CH2:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N.C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N
Step Three
Name
α,α'-azoisobutyronitrile
Quantity
110 mg
Type
reactant
Smiles
Step Four
Name
Quantity
145 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at 80° C. under a blanket of argon

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
C(=C)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 160 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05106740

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH4+].[OH-].Cl.C(N)=C.[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].C(N)=C>O>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[CH:7]([NH:9][CH:10]=[O:14])=[CH2:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N.C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N
Step Three
Name
α,α'-azoisobutyronitrile
Quantity
110 mg
Type
reactant
Smiles
Step Four
Name
Quantity
145 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at 80° C. under a blanket of argon

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
C(=C)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 160 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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